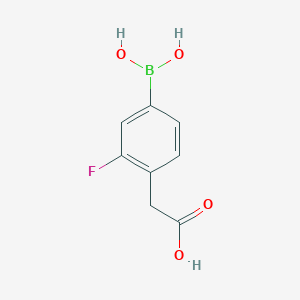

4-(Carboxymethyl)-3-fluorobenzeneboronic acid

CAS No.: 1146614-45-0

Cat. No.: VC6030438

Molecular Formula: C8H8BFO4

Molecular Weight: 197.96

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146614-45-0 |

|---|---|

| Molecular Formula | C8H8BFO4 |

| Molecular Weight | 197.96 |

| IUPAC Name | 2-(4-borono-2-fluorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12) |

| Standard InChI Key | UCLLWWQIHYUWSJ-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at three positions:

-

Boronic acid group (-B(OH)₂) at the para position (C4), enabling participation in Suzuki-Miyaura cross-coupling reactions.

-

Fluorine atom (-F) at the meta position (C3), which enhances electrophilicity and metabolic stability in pharmaceutical contexts.

-

Carboxymethyl group (-CH₂COOH) at the ortho position (C2) relative to the boronic acid, contributing to solubility in polar solvents and facilitating bioconjugation.

The IUPAC name, 2-(4-borono-2-fluorophenyl)acetic acid, reflects this substitution pattern. The SMILES string B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O and InChIKey UCLLWWQIHYUWSJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Physical and Chemical Properties

Limited experimental data are available for this specific compound, but inferences can be drawn from analogous boronic acids:

The carboxymethyl group lowers the compound’s lipophilicity compared to non-carboxylated analogs, as evidenced by calculated partition coefficients (LogP ≈ 1.2).

Synthesis and Manufacturing

Key Synthetic Routes

Three primary strategies are employed to synthesize 4-(carboxymethyl)-3-fluorobenzeneboronic acid:

Halogenation-Borylation-Carboxylation Sequence

-

Halogenation: Fluorination of 4-bromo-3-methylbenzoic acid using Selectfluor® or DAST introduces the fluorine atom.

-

Borylation: Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) installs the boronic acid group.

-

Carboxylation: Oxidation of the methyl group to carboxylic acid via KMnO₄ or RuO₄ under acidic conditions yields the final product.

Direct Functionalization of Preformed Boronic Acids

Starting from 3-fluoro-4-methylphenylboronic acid, oxidation of the methyl group using Jones reagent (CrO₃/H₂SO₄) achieves the carboxymethyl functionality.

Grignard-Based Approaches

Reaction of 4-borono-2-fluorobenzaldehyde with methylmagnesium bromide, followed by oxidation of the resultant alcohol to the carboxylic acid, offers an alternative pathway.

Optimization Challenges

-

Boronic Acid Stability: The -B(OH)₂ group is prone to protodeboronation under acidic conditions, necessitating pH control during synthesis .

-

Regioselectivity: Competing substitution patterns require careful choice of directing groups (e.g., -COOH) to ensure correct fluorine and boronic acid positioning.

Applications in Scientific Research

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety enables carbon-carbon bond formation with aryl halides, catalyzed by palladium complexes. For example:

This reaction is pivotal in synthesizing biaryl structures for pharmaceuticals and organic electronics.

Bioconjugation and Prodrug Design

The carboxylic acid group facilitates covalent attachment to biomolecules (e.g., antibodies, peptides) via carbodiimide coupling (EDC/NHS chemistry). In prodrugs, the boronic acid acts as a protease-sensitive linker, enabling targeted drug release.

Metal-Organic Frameworks (MOFs)

As a linker in MOFs, the compound’s dual functional groups (-B(OH)₂ and -COOH) enhance framework stability and gas adsorption capacity. Applications include CO₂ capture and heterogeneous catalysis.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves; use fume hood |

| Eye Damage | H319 | Safety goggles required |

| Respiratory Irritation | H335 | Avoid inhalation; use respirator |

Recommended storage conditions include an inert atmosphere (N₂ or Ar) and temperatures below 8°C to prevent decomposition .

Comparative Analysis with Related Boronic Acids

The carboxymethyl group in 4-(carboxymethyl)-3-fluorobenzeneboronic acid distinguishes it from carboxylated analogs by improving aqueous solubility without compromising boronic acid reactivity.

Future Directions

-

Synthetic Methodology: Development of enantioselective routes for chiral boronic acid derivatives.

-

Pharmaceutical Applications: Exploration in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation.

-

Materials Science: Integration into covalent organic frameworks (COFs) for photocatalytic water splitting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume